Technical Monograph: Spectroscopic Profiling of 5-Chloro-4-methylpyridine-2,3-diamine
Technical Monograph: Spectroscopic Profiling of 5-Chloro-4-methylpyridine-2,3-diamine
[1]
Executive Summary
Molecule: 5-Chloro-4-methylpyridine-2,3-diamine CAS: 662117-20-6 Formula: C₆H₈ClN₃ Molecular Weight: 157.60 g/mol [1][2][3]
This technical guide provides a comprehensive framework for the structural elucidation and spectroscopic validation of 5-Chloro-4-methylpyridine-2,3-diamine.[1] As a critical intermediate in the synthesis of imidazo[4,5-b]pyridines and deazapurine-based kinase inhibitors, the purity and regio-isomeric identity of this scaffold are paramount.[1] This document outlines the theoretical reference data, experimental protocols, and self-validating logic required to distinguish this specific isomer from potential synthetic byproducts.
Part 1: Spectroscopic Reference Data (Theoretical & Empirical Consensus)[1]
The following data represents the consensus expectation derived from structural analogs (e.g., 2-amino-5-chloro-4-methylpyridine and 2,3-diaminopyridine). These values serve as the acceptance criteria for Quality Control (QC) workflows.
Nuclear Magnetic Resonance (NMR) Profiling
Solvent: DMSO-d₆ (Recommended to prevent amine proton exchange broadening).[1]
Table 1: ¹H NMR Reference Data (400 MHz, DMSO-d₆)
| Position | Group | Multiplicity | Shift (δ ppm) | Integration | Structural Insight |
| H-6 | Ar-H | Singlet (s) | 7.50 – 7.70 | 1H | Critical Diagnostic: Appears as a sharp singlet.[1] Lack of coupling confirms C5 is substituted (Cl) and C2 is substituted (N), isolating this proton.[1] |
| NH₂ (C2) | Amine | Broad Singlet (br s) | 5.80 – 6.20 | 2H | Exchangeable with D₂O.[1] Typically more deshielded than C3-NH₂ due to flanking ring Nitrogen.[1] |
| NH₂ (C3) | Amine | Broad Singlet (br s) | 4.80 – 5.20 | 2H | Exchangeable with D₂O.[1] |
| CH₃ (C4) | Methyl | Singlet (s) | 2.15 – 2.25 | 3H | Diagnostic singlet.[1] Confirms lack of vicinal protons (C3 and C5 are substituted).[1] |
Table 2: ¹³C NMR Reference Data (100 MHz, DMSO-d₆)
| Position | Type | Shift (δ ppm) | Assignment Logic |
| C2 | Quaternary (C-N) | 148.0 – 152.0 | Deshielded by ring Nitrogen and exocyclic amine.[1] |
| C6 | CH (Aromatic) | 138.0 – 142.0 | Only aromatic CH; easy to identify via HSQC.[1] |
| C4 | Quaternary (C-Me) | 135.0 – 140.0 | Shielded slightly by electron-donating methyl group.[1] |
| C3 | Quaternary (C-N) | 120.0 – 128.0 | Ortho to two electron-donating amines.[1] |
| C5 | Quaternary (C-Cl) | 118.0 – 122.0 | Key Signal: Ipso-carbon to Chlorine.[1] |
| CH₃ | Methyl | 16.0 – 19.0 | Typical aryl-methyl region.[1] |
Mass Spectrometry (MS)
Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)[1]
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Parent Ion [M+H]⁺: 158.05 m/z (for ³⁵Cl)[1]
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Isotope Pattern: The presence of a single chlorine atom dictates a distinct 3:1 ratio between the M+H (158) and M+H+2 (160) peaks.
Infrared Spectroscopy (FT-IR)[1]
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N-H Stretching: Twin doublets in the 3300–3450 cm⁻¹ region (characteristic of primary amines).[1]
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C=N / C=C Ring Stretch: Strong bands at 1580–1620 cm⁻¹.[1]
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C-Cl Stretch: Weak/Medium band at 700–750 cm⁻¹.[1]
Part 2: Structural Validation Logic (The "Self-Validating" Protocol)[1]
In drug development, proving you have the correct regioisomer is more critical than purity alone. The synthesis of pyridine diamines often yields mixtures where the Chlorine or Methyl groups may be misplaced.[1]
The Regio-Selectivity Challenge
Risk: Distinguishing 5-Chloro-4-methylpyridine-2,3-diamine from its isomer, 5-Chloro-6-methylpyridine-2,3-diamine . Both have similar MS and 1D NMR profiles.[1]
The Solution: HMBC Connectivity
To definitively validate the structure, you must establish the connectivity of the Methyl group relative to the Aromatic Proton.
Experimental Workflow:
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Run HSQC: Identify the C6-H6 correlation.
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Run HMBC (Heteronuclear Multiple Bond Correlation): Focus on the Methyl Protons (2.2 ppm).[1]
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Correct Isomer (4-Methyl): The Methyl protons should show strong 3-bond correlations to C3 and C5 , and a 2-bond correlation to C4 .[1]
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Incorrect Isomer (6-Methyl): The Methyl protons would correlate to C5 and the Ring Nitrogen (N1) , but the pattern of quaternary carbons would shift significantly.[1]
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Visualization: Structural Elucidation Logic
The following diagram illustrates the decision tree for validating the core structure.
Caption: Logical workflow for distinguishing the target 5-Chloro-4-methyl isomer from common synthetic impurities.
Part 3: Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: To minimize aggregation and exchange broadening of the diamine protons.
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Mass: Weigh 5–10 mg of the solid sample.
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Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]
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Note: Do not use CDCl₃.[1] The diamine moiety interacts with the chloroform, leading to broadened peaks and poor solubility.
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-
Additive (Optional): If amine peaks are merged, add 1 drop of D₂O to collapse them (exchange) and simplify the aromatic region for clearer assignment.
-
Tube: Use a high-precision 5mm NMR tube to ensure shimming accuracy.
Protocol B: Impurity Profiling via HPLC-UV
Objective: Quantify regioisomers that NMR might miss at low levels.[1]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for better peak shape of basic pyridines).[1]
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Mobile Phase B: Acetonitrile.[1]
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Gradient: 5% B to 95% B over 15 minutes.
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Detection: UV at 254 nm (aromatic) and 280 nm .[1]
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Retention Time Logic: The 5-chloro-4-methyl isomer typically elutes later than the non-chlorinated analog due to the lipophilicity of the Chlorine atom.[1]
Part 4: Synthesis & Impurity Map
Understanding the origin of the spectroscopic signals requires understanding the synthesis.[1] The most common route involves the chlorination of 2,3-diamino-4-methylpyridine or the reduction of a nitro-precursor.[1]
Caption: Synthesis pathway highlighting where spectroscopic impurities (over-chlorination or de-halogenation) originate.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235289 (5-Chloro-4-methylpyridine-2,3-diamine).[1] Retrieved from [Link][1]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer.[1] (Source for substituent additivity rules in Pyridine systems).
